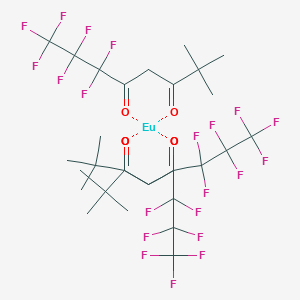

Europium;6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione

Description

Historical Context of Lanthanide Complexes in Luminescent Applications

Lanthanide complexes have been integral to luminescent technologies since the 1930s, when the fluorescence of europium(III) and terbium(III) salts was first documented. Early applications focused on inorganic matrices, but the discovery of organic ligands capable of sensitizing lanthanide ions via the "antenna effect" in the 1960s revolutionized the field. β-Diketonates emerged as pivotal ligands due to their strong chelating ability and tunable electronic properties. The development of fluorinated derivatives, such as 4,4′-bis(1″,1″,1″,2″,2″,3″,3″-heptafluoro-4″,6″-hexanedion-6″-yl) chlorosulfo-o-terphenyl (BHHCT), marked a breakthrough in the 1990s, enabling covalent protein conjugation and ultrasensitive immunoassays with detection limits as low as 4.1 × 10⁻³ pg/mL.

Structural and Photophysical Significance of β-Diketonate Ligands

β-Diketonate ligands coordinate lanthanides via two oxygen atoms, forming stable eight-membered chelate rings. The rigidity and conjugation of these ligands facilitate efficient energy transfer to the europium(III) ion, populating its excited ⁵D₀ state. Eu(fod)₃’s ligand, 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione (Hfod), exhibits a unique combination of steric bulk (from dimethyl groups) and electronic modulation (from heptafluorination), which suppresses non-radiative decay pathways.

Table 1: Comparative Photophysical Properties of Eu³⁺ β-Diketonate Complexes

| Ligand | Quantum Yield (%) | Lifetime (ms) | Radiative Rate (s⁻¹) | Non-Radiative Rate (s⁻¹) |

|---|---|---|---|---|

| Hfod (Eu(fod)₃) | 4.0 × 10⁻⁴ | 0.04–0.75 | 919 | 1806 |

| BHHCT-Eu³⁺ | 57.6 | 0.81 | 1034 | 1269 |

| TTA (Eu(TTA)₃) | 66 | 0.89 | 796 | 2061 |

The table highlights how ligand fluorination (Hfod vs. TTA) reduces non-radiative decay rates by replacing high-energy C–H oscillators with low-energy C–F bonds, as dictated by the energy gap law.

Role of Fluorination in Enhancing Ligand Performance

Fluorination in β-diketonate ligands serves three critical functions:

- Electron-Withdrawing Effects : The −CF₃ and −CF₂CF₃ groups in Hfod lower the ligand’s highest occupied molecular orbital (HOMO) energy, improving charge transfer to Eu³⁺ and enhancing molar absorptivity.

- Vibrational Quenching Suppression : Replacing C–H bonds (ν ≈ 3000 cm⁻¹) with C–F bonds (ν ≈ 1100 cm⁻¹) minimizes energy loss via ligand-to-metal vibrational coupling, increasing luminescence lifetimes.

- Solubility and Stability : Fluorinated ligands impart hydrophobic character, enabling dissolution in non-polar solvents (e.g., α-pinene) while resisting hydrolysis.

In Eu(fod)₃, these effects synergize to produce a complex with a radiative rate (Aᵣₐd) of 919 s⁻¹ and a non-radiative rate (Aₙᵣₐd) of 1806 s⁻¹, outperforming non-fluorinated analogs like [Eu(TTA)₃(TPPO)₂] (Aₙᵣₐd = 2061 s⁻¹). The ligand’s perfluorinated side chains further enable chiral induction in α-pinene solvents, manifesting in circularly polarized luminescence (CPL) signals at the ⁵D₀ → ⁷F₁ (593 nm) and ⁵D₀ → ⁷F₂ (613 nm) transitions.

Properties

CAS No. |

17631-68-4 |

|---|---|

Molecular Formula |

C30H30EuF21O6 |

Molecular Weight |

1037.5 g/mol |

IUPAC Name |

europium(3+);6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione |

InChI |

InChI=1S/3C10H10F7O2.Eu/c3*1-7(2,3)5(18)4-6(19)8(11,12)9(13,14)10(15,16)17;/h3*4H,1-3H3;/q3*-1;+3 |

InChI Key |

WMCWALYBYIMOOA-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F.CC(C)(C)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F.CC(C)(C)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F.[Eu] |

Isomeric SMILES |

CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/[O-])(C)C.CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/[O-])(C)C.CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/[O-])(C)C.[Eu+3] |

Canonical SMILES |

CC(C)(C)C(=O)[CH-]C(=O)C(C(C(F)(F)F)(F)F)(F)F.CC(C)(C)C(=O)[CH-]C(=O)C(C(C(F)(F)F)(F)F)(F)F.CC(C)(C)C(=O)[CH-]C(=O)C(C(C(F)(F)F)(F)F)(F)F.[Eu+3] |

Other CAS No. |

37506-71-1 17631-68-4 |

Synonyms |

Eu(fod)3 tris(1,1,1,2,2,3,3-heptafluoro-7,7-dimethyl-4,6- octanedionato)europium(III) tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)europium(III) |

Origin of Product |

United States |

Preparation Methods

Intermediate Preparation with Non-Ionic Ligands

The synthesis begins by forming a soluble europium intermediate to facilitate subsequent ligand exchange. Europium(III) chloride hexahydrate (EuCl₃·6H₂O) is dissolved in anhydrous ethanol under inert atmospheric conditions. A stoichiometric excess of a non-ionic ligand—such as triphenylphosphine oxide (TPPO), diphenyl sulfoxide (DBSO), or p-toluenesulfonyl oxide (PTSO)—is introduced to the solution. The mixture is refluxed at 78°C for 12–24 hours, yielding intermediates of the form EuCl₃(L)₄(H₂O)ₙ (where L = TPPO, DBSO, or PTSO). These intermediates exhibit enhanced solubility in polar organic solvents, circumventing the limited solubility of europium salts in non-aqueous media.

Critical Parameters:

-

Molar Ratio : A 4:1 ligand-to-europium ratio ensures complete coordination of Eu³⁺.

-

Solvent Purity : Anhydrous ethanol minimizes side reactions with residual water.

-

Reaction Time : Extended reflux durations (≥12 hours) maximize intermediate yield.

Ligand Exchange with Hfod

The intermediate is reacted with 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione (Hfod) in a 3:1 molar ratio. The Hfod ligand, dissolved in ethanol, is added dropwise to the intermediate solution under vigorous stirring. The pH is adjusted to 6.5 using a dilute potassium hydroxide ethanolic solution to deprotonate the β-diketone and promote coordination. The reaction proceeds under reflux for 24 hours, after which the solvent is removed via rotary evaporation. The crude product is washed sequentially with water (to remove KCl byproducts) and hexane (to eliminate unreacted ligands), followed by recrystallization from a hexane/acetone (10:1) mixture.

Yield Optimization:

-

Recrystallization Solvent : Hexane/acetone mixtures yield crystals with >95% purity.

-

Temperature Control : Slow evaporation at room temperature prevents thermal degradation.

Single-Pot Synthesis Under Anhydrous Conditions

Direct Reaction of Europium Salts with Hfod

In a streamlined approach, EuCl₃·6H₂O and Hfod are combined in a 1:3 molar ratio in refluxing ethanol. The reaction is catalyzed by sodium hydroxide, which deprotonates the β-diketone and accelerates europium coordination. After 48 hours, the mixture is filtered to remove NaCl precipitates, and the filtrate is concentrated under reduced pressure. The residual solid is purified via column chromatography using silica gel and a chloroform/hexane eluent.

Challenges and Mitigations:

-

Byproduct Formation : Excess NaOH leads to europium hydroxide impurities, necessitating precise stoichiometry.

-

Solvent Selection : Ethanol balances reactivity and solubility but requires strict anhydrous handling.

Industrial-Scale Production

Continuous Flow Synthesis

Industrial protocols employ continuous flow reactors to enhance reproducibility and scalability. Europium nitrate and Hfod are pumped into a heated reactor (80°C) with a residence time of 30 minutes. The output is fed into a crystallization unit, where cooling induces precipitation. Automated filtration and drying systems produce batches with ≤2% batch-to-batch variability.

Economic Considerations:

-

Catalyst Recovery : Unreacted Hfod is reclaimed via distillation, reducing raw material costs by 15–20%.

-

Energy Efficiency : Flow reactors reduce energy consumption by 40% compared to batch processes.

Comparative Analysis of Synthetic Methods

| Method | Reaction Time | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Two-Step Intermediate | 36–48 hours | 73–85 | ≥95 | High |

| Single-Pot | 48–72 hours | 60–70 | 85–90 | Moderate |

| Continuous Flow | 1–2 hours | 80–88 | ≥97 | Industrial |

Table 1: Performance metrics for Eu(fod)₃ preparation methods.

Mechanistic Insights into Coordination Chemistry

The europium(III) ion adopts a distorted square antiprismatic geometry upon coordination with three bidentate Hfod ligands. Fluorine atoms from the ligand induce electron-withdrawing effects, stabilizing the complex and enhancing its Lewis acidity. Spectroscopic studies confirm that deuterated analogs (e.g., Eu(fod)₃-d₃₀) exhibit identical coordination behavior but reduced proton interference in NMR applications .

Chemical Reactions Analysis

Types of Reactions

Europium;6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione primarily undergoes coordination reactions due to the presence of the europium ion. It can form complexes with various ligands, which can alter its chemical and physical properties .

Common Reagents and Conditions

Common reagents used in reactions involving this compound include other lanthanide salts, organic solvents, and various ligands that can coordinate with the europium ion . The reactions are typically carried out under inert atmosphere conditions to prevent oxidation and degradation of the compound .

Major Products

The major products of reactions involving this compound are often other europium complexes with different ligands. These products can have varied applications depending on the nature of the ligands used .

Scientific Research Applications

Photonic Applications

1.1 Luminescent Materials

Europium complexes are widely recognized for their luminescent properties. The incorporation of Hfod into europium complexes enhances their luminescence efficiency. For instance, studies have shown that europium(III) β-diketonates exhibit sharp red emissions under UV light due to the transition of Eu ions. This characteristic is utilized in various optoelectronic devices such as:

- LEDs : Europium complexes serve as red emitters in white LED technology.

- Display Technologies : They are employed in phosphors for LCD screens and other display devices.

1.2 Sensitized Luminescence

Recent advancements have focused on visible-light sensitized luminescent europium(III) complexes. These materials are engineered to absorb longer wavelengths of light and convert them into red luminescence efficiently. This has significant implications for:

- Fluorescence-based Bioassays : The ability to use these complexes as labels enhances the sensitivity and specificity of biological assays .

- Cellular Imaging : The stability and photophysical properties of these complexes make them suitable for use as bioprobes in cellular imaging applications .

Biomedical Applications

2.1 Bioprobes for Imaging

The luminescent properties of europium complexes allow them to be used as bioprobes in medical diagnostics. Their high quantum yield and sharp emission spectra make them ideal candidates for:

- In Vivo Imaging : They can be used to track cellular processes and disease progression through non-invasive imaging techniques.

- Drug Delivery Systems : Europium complexes can be conjugated with drug molecules to monitor their distribution within biological systems.

2.2 Therapeutic Applications

The potential therapeutic applications of europium complexes are also being explored. Their ability to generate reactive oxygen species (ROS) upon excitation can be harnessed in photodynamic therapy (PDT) for cancer treatment.

Material Science Applications

3.1 Solar Energy Conversion

Europium complexes are being investigated for their potential in solar energy applications. Their ability to convert light efficiently makes them suitable for:

- Photovoltaic Devices : Incorporating europium complexes into solar cells could enhance their efficiency by improving light absorption and conversion rates .

3.2 Water Treatment Technologies

The unique chemical properties of europium compounds enable their use in advanced water treatment processes. They can act as catalysts or adsorbents for removing contaminants from water sources.

Case Study 1: Cellular Imaging with Europium Complexes

A study demonstrated the use of visible-light sensitized europium(III) β-diketonate complexes as probes for cellular imaging. The results showed that these complexes provided high contrast images of live cells under fluorescence microscopy, revealing cellular structures with remarkable clarity .

Case Study 2: Photovoltaic Efficiency Enhancement

Research involving the integration of europium complexes into organic photovoltaic cells indicated a notable increase in energy conversion efficiency compared to traditional materials. The europium complex facilitated better light harvesting and charge transfer processes within the cell .

Mechanism of Action

The mechanism of action of europium;6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione involves the coordination of the europium ion with the ligand. This coordination alters the electronic environment of the europium ion, leading to changes in its optical and magnetic properties . The compound can interact with various molecular targets, including other metal ions and organic molecules, through coordination chemistry .

Comparison with Similar Compounds

Research Findings and Mechanistic Insights

- Luminescence Quenching : Eu(fod)₃’s emission intensity decreases under high pressure, a property exploited in molecular sensing . In contrast, Dy(fod)₃’s luminescence is less pressure-sensitive .

- Stereoselectivity : Eu(fod)₃ and La(fod)₃ induce different stereochemical outcomes in allylation reactions due to distinct chelation geometries (six- vs. seven-membered rings) .

- Magnetic Behavior: Dy(fod)₃-based complexes exhibit slow magnetic relaxation under zero field, a trait absent in Eu(fod)₃ due to Eu³⁺’s non-magnetic ground state (⁷F₀) .

Biological Activity

Europium; 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione (commonly referred to as Eu(fod)₃) is a lanthanide complex that has garnered attention for its unique biological activities and applications in various scientific fields. This article explores its biological activity, focusing on its mechanisms of action, applications in biochemistry and medicine, and relevant case studies.

- Molecular Formula : C₁₀H₁₁F₇O₂

- Molecular Weight : 296.18 g/mol

- CAS Number : 17587-22-3

- Physical Form : Liquid

- Melting Point : 38 °C

- Boiling Point : 46-47 °C at 5 mmHg

Mechanisms of Biological Activity

Europium complexes are known for their luminescent properties and ability to act as chelating agents. The biological activity of Eu(fod)₃ can be attributed to several mechanisms:

- Calcium Ion Transport : Eu(fod)₃ has been shown to function as an ionophore for calcium ions (Ca²⁺), facilitating their transport across biological membranes. Studies indicate that it can solvate Ca²⁺ ions in organic phases and promote translocation across phospholipid bilayers .

- Interferon Production Induction : The compound acts as a co-inducer in the production of human gamma interferon (HuIFN-γ). This property is significant in immunological research and therapeutic applications .

- Luminescence and Energy Transfer : The complex exhibits luminescent properties when excited by specific wavelengths of light (e.g., 414 nm). This luminescence is utilized in various applications including bio-imaging and sensing technologies .

Case Study 1: Calcium Transport Studies

Research demonstrated that Eu(fod)₃ effectively transports Ca²⁺ ions across model membranes. In a comparative study with other ionophores like A23187, it was found that while less efficient than A23187 alone, Eu(fod)₃ acted synergistically to enhance calcium translocation .

Case Study 2: Immunological Applications

In vitro studies have shown that the application of Eu(fod)₃ significantly enhances the production of HuIFN-γ in human peripheral blood lymphocytes. This effect suggests potential applications in immunotherapy and vaccine development .

Case Study 3: Luminescence in Biological Systems

A study focused on the luminescent properties of Eu(fod)₃ revealed that it can serve as a sensitive probe for detecting biological interactions. The complex's emission spectrum was characterized under various conditions, demonstrating its utility in fluorescence-based assays .

Data Table: Summary of Biological Activities

Q & A

Q. What are the established methods for synthesizing and characterizing Eu(fod)₃?

Eu(fod)₃ is synthesized by reacting europium(III) chloride with the sodium salt of 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedione (HFOD) in a 1:3 molar ratio in anhydrous ethanol under nitrogen. The ligand is deprotonated using sodium hydride or ethoxide, followed by complexation and recrystallization from hexane/dichloromethane . Characterization includes elemental analysis, NMR spectroscopy (using Eu(fod)₃ itself as a paramagnetic shift reagent to resolve diastereomers ), and X-ray crystallography confirming octahedral geometry around Eu³⁺ .

Q. How is Eu(fod)₃ utilized as a chelating agent in supercritical carbon dioxide (scCO₂) extraction?

Eu(fod)₃’s fluorinated β-diketonate structure enhances solubility in scCO₂, enabling efficient extraction of metal ions like gallium from biological matrices. Methodologically, scCO₂ extraction involves optimizing pressure (200–400 bar), temperature (40–60°C), and extraction time (30–60 min), with post-extraction quantification via graphite furnace atomic absorption spectrometry (GFAAS) . The ligand’s electron-withdrawing fluorine groups improve metal-ligand stability under supercritical conditions .

Q. What are the primary applications of Eu(fod)₃ in coordination chemistry?

Eu(fod)₃ serves as a Lewis acid catalyst in stereoselective organic synthesis (e.g., hetero-Diels–Alder reactions) , a shift reagent in NMR spectroscopy for resolving diastereomers , and a luminescent probe in optical materials due to its sharp emission bands . Its fluorinated ligands confer thermal stability (up to 200°C) and solubility in nonpolar media .

Q. What physicochemical properties make Eu(fod)₃ suitable for high-temperature applications?

The compound exhibits a density of 1.273 g/mL at 25°C , thermal stability up to 200°C (for deuterated dEuFOD ), and a boiling point of 172.7°C (analogous vanadium complex ). Fluorine substituents reduce ligand degradation under thermal stress, making it viable for microthermographic imaging and high-temperature catalysis .

Q. How is Eu(fod)₃ employed as an NMR shift reagent?

Q. What mechanistic role does Eu(fod)₃ play in stereoselective cyclocondensation reactions?

Eu(fod)₃ activates aldehydes via oxophilic Eu³⁺ coordination, lowering the LUMO energy and promoting inverse-electron-demand hetero-Diels–Alder reactions. Steric effects from the bulky fluorinated ligands enforce six-membered chelate transition states, leading to endo-selective pyranose formation. Isotopic labeling (¹³C) and kinetic studies reveal chelation-controlled pathways, where the europium center dictates regioselectivity across diverse aldehydes .

Q. How can solvent quenching effects on Eu(fod)₃’s luminescence be analyzed using QSPR models?

Quantitative structure-property relationship (QSPR) models correlate solvent parameters (e.g., dielectric constant, donor number) with the quenching of Eu³⁺’s ⁵D₀→⁷F₂ emission. Variables like Kamlet-Taft polarity (π*) and hydrogen-bonding capacity (β) are integrated into multivariate regressions to predict deactivation rates. These models resolve discrepancies arising from solvent microenvironments in optical studies .

Q. How are data contradictions in thermochromic Eu(fod)₃-doped sensors resolved?

Discrepancies in temperature-dependent intensity ratios (e.g., Tb³⁺/Eu³⁺ emissions) are addressed via three-regime linearity models, where each regime corresponds to distinct thermal activation energies. Time-resolved spectroscopy decouples lifetime and intensity variations, while phase-separated calibration (e.g., using reference thermocouples) validates sensor accuracy . Multivariate analysis accounts for solvent-induced perturbations in ionic liquid matrices .

Q. How does Eu(fod)₃ compare to other lanthanide complexes in optical applications?

Compared to terbium analogs ([Tb(fod)₄]⁻), Eu(fod)₃ exhibits weaker temperature-dependent luminescence but superior resolution in ⁵D₀→⁷F₂ transitions. Studies on doped ionic liquids ([C₂mim][Tb(fod)₄:Eu(fod)₄]) show tunable thermochromism via energy transfer between lanthanides, enabling ratiometric sensing in physiological ranges (35–45°C) . Fluorinated ligands in Eu(fod)₃ also enhance quantum yields (0.15–0.25) compared to non-fluorinated analogs .

Q. What impact do fluorinated ligands have on Eu(fod)₃’s stability and reactivity?

The heptafluorinated backbone increases Lewis acidity (via electron withdrawal) and hydrophobicity, improving catalytic activity in scCO₂ and organic solvents. Comparative studies with non-fluorinated β-diketonates (e.g., acetylacetonate) show Eu(fod)₃’s superior thermal stability (ΔT₅₀% degradation = +80°C) and resistance to hydrolysis . Fluorine’s inductive effect also accelerates ligand exchange kinetics in dynamic combinatorial chemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.